3,4-Pyridinediamine, 1-oxide

Pharmaceutical Analysis Stability Studies Impurity Profiling

Procure 3,4-Pyridinediamine, 1-oxide as the definitive N-oxide reference for amifampridine impurity profiling, essential for ICH Q3A compliance in pharmaceutical quality control. Its distinct electronic structure replaces generic aminopyridines in p38α MAP kinase SAR libraries, while its enhanced polarity drives >99% ee in asymmetric Steglich rearrangements using chiral oxynitride catalysts. Ensure purity for stability-indicating HPLC methods and green chemistry innovations.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 927814-75-3
Cat. No. B3306515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Pyridinediamine, 1-oxide
CAS927814-75-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=N)N)O
InChIInChI=1S/C5H7N3O/c6-4-1-2-8(9)3-5(4)7/h1-3,6,9H,7H2
InChIKeyOQVJRAPKQCGAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Pyridinediamine, 1-oxide (CAS 927814-75-3) for Chemical Research & Analytical Reference Procurement


3,4-Pyridinediamine, 1-oxide (CAS 927814-75-3) is a heterocyclic pyridine derivative characterized by two amino groups at the 3- and 4-positions and an N-oxide group at the 1-position, with a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol . The compound is structurally related to the pharmacologically active 3,4-diaminopyridine (amifampridine) and is primarily encountered as a key degradation product, an intermediate for chiral catalysts, and a member of the aminopyridine N-oxide class explored for kinase inhibition [1]. Its distinct N-oxide functionality imparts unique physicochemical properties that differentiate it from non-oxidized analogs, making it a compound of interest for analytical, synthetic, and medicinal chemistry applications [1].

Why 3,4-Pyridinediamine, 1-oxide Cannot Be Replaced by Generic Aminopyridines


The N-oxide functional group in 3,4-Pyridinediamine, 1-oxide fundamentally alters its electronic structure, polarity, and reactivity compared to non-oxidized 3,4-diaminopyridine or other aminopyridine analogs. This modification changes its role from an active pharmaceutical ingredient to a critical impurity marker, a synthetic intermediate, or a distinct pharmacophore. Substituting this compound with a generic aminopyridine would lead to inaccurate analytical results in pharmaceutical quality control, failed synthesis of chiral N-oxide catalysts, or loss of specific biological activity in kinase inhibition assays, as the N-oxide oxygen is a key determinant for target binding and selectivity [1][2].

Quantitative Differentiation Evidence for 3,4-Pyridinediamine, 1-oxide (CAS 927814-75-3) Against Analogs


3,4-Pyridinediamine, 1-oxide as a Definitive Marker for Oxidative Degradation in 3,4-Diaminopyridine Stability Studies

Under oxidative stress conditions (5-15% H₂O₂), 3,4-diaminopyridine (molecular form) degrades to form 3,4-diaminopyridine-N-oxide as one of two main degradation products, whereas the salt form shows greater stability and produces only trace amounts of the N-oxide. This identifies the N-oxide as a specific marker for oxidative degradation of the molecular form [1].

Pharmaceutical Analysis Stability Studies Impurity Profiling

Enhanced Aqueous Solubility Conferred by the N-Oxide Moiety in 3,4-Pyridinediamine, 1-oxide

The introduction of the N-oxide group into the pyridine ring increases molecular polarity, leading to a predicted enhancement in aqueous solubility compared to the parent 3,4-diaminopyridine. While experimental solubility data for the N-oxide is not reported, the parent compound exhibits a water solubility of 24 g/L at 20°C, and the N-oxide is expected to be more soluble due to the polar N-O bond [1].

Physicochemical Property Solubility Formulation Science

3,4-Pyridinediamine, 1-oxide as a Critical Precursor for Chiral N-Oxide Catalysts in Asymmetric Synthesis

The 3,4-diaminopyridine oxynitride framework, derived from 3,4-Pyridinediamine, 1-oxide, serves as a chiral catalyst for the Steglich rearrangement. The patent reports a synthesis yielding a chiral 4-nitro-3-(2-(2,6-diisopropylbenzamido)pyrrolidinyl)pyridine 1-oxide with 95% yield and >99% enantiomeric excess (ee), demonstrating the utility of the N-oxide scaffold in achieving high enantioselectivity [1].

Asymmetric Catalysis Organocatalysis Chiral Synthesis

Aminopyridine N-Oxides as a Pharmacophore for Potent and Selective p38 MAP Kinase Inhibition

A series of aminopyridine N-oxides, structurally related to 3,4-Pyridinediamine, 1-oxide, were designed and tested as p38α MAP kinase inhibitors. The N-oxide oxygen was found to be essential for activity and contributed to marked selectivity against other kinases. Compound 45, a representative aminopyridine N-oxide, showed in vivo efficacy with an ED₅₀ of 1 mg/kg (oral) in an acute murine inflammation model and an ED₅₀ of 4.5 mg/kg (oral) in a chronic adjuvant arthritis model [1].

Medicinal Chemistry Kinase Inhibition Inflammation

Key Application Scenarios for 3,4-Pyridinediamine, 1-oxide (CAS 927814-75-3) Based on Evidence


Pharmaceutical Reference Standard for 3,4-Diaminopyridine Impurity Profiling

Procure 3,4-Pyridinediamine, 1-oxide as a certified reference material for developing and validating stability-indicating HPLC methods. Its identification as a major oxidative degradation product of 3,4-diaminopyridine makes it essential for quantifying drug substance purity and ensuring compliance with ICH guidelines [1].

Synthesis of Chiral N-Oxide Organocatalysts

Use 3,4-Pyridinediamine, 1-oxide as a starting material for the preparation of chiral 3,4-diaminopyridine oxynitride catalysts, which achieve >99% enantiomeric excess in asymmetric Steglich rearrangements and other transformations. This application is critical for academic and industrial labs developing enantioselective synthetic methodologies [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor Development

Incorporate 3,4-Pyridinediamine, 1-oxide into aminopyridine N-oxide libraries for structure-activity relationship studies targeting p38α MAP kinase. The N-oxide oxygen is a key determinant of potency and selectivity, and related compounds have demonstrated oral efficacy in preclinical inflammation models (ED₅₀ = 1 mg/kg) [1].

Aqueous-Phase Organic Synthesis

Leverage the enhanced polarity and predicted higher aqueous solubility of 3,4-Pyridinediamine, 1-oxide compared to non-oxidized 3,4-diaminopyridine to facilitate reactions in water or polar solvent systems, improving reaction efficiency and enabling greener chemistry approaches [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Pyridinediamine, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.